L-Aspoxicillin trihydrate
Description
Historical Context and Evolution within Semi-Synthetic Beta-Lactam Antibiotics
The discovery of penicillin by Alexander Fleming in 1928 ushered in the era of antibiotics, a turning point in modern medicine. abpischools.org.uksciencelearn.org.nz The subsequent "golden age" of antibiotic discovery, from the 1940s to the 1960s, saw the introduction of most of the antibiotic classes still in use today. sciencelearn.org.nzreactgroup.org However, the emergence of antibiotic resistance soon became a significant challenge. sciencelearn.org.nz
This challenge spurred the development of semi-synthetic penicillins. The isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), was a crucial breakthrough that allowed for the chemical modification of the penicillin structure. nih.govmdpi.com This led to the creation of a wide array of semi-synthetic penicillins with improved properties, such as a broader spectrum of activity and increased stability against bacterial enzymes. nih.gov
L-Aspoxicillin, developed by the Japanese company Tanabe Seiyaku in 1987, emerged during a period of intense research into new-generation broad-spectrum antibiotics. patsnap.compatsnap.com Its development can be seen as part of the ongoing effort to refine and enhance the efficacy of the penicillin scaffold to address the evolving landscape of bacterial infections. nih.gov
Comparative Analysis of L-Aspoxicillin Trihydrate with Related Penicillin Structures
This compound is structurally related to other well-known penicillins, such as ampicillin (B1664943) and amoxicillin (B794). All share the core beta-lactam ring fused to a thiazolidine (B150603) ring, which is characteristic of the penicillin family. mdpi.com The variations in the acyl side chain attached to the 6-amino position of the penicillin nucleus are what differentiate these compounds and largely determine their antibacterial spectrum and pharmacokinetic properties.
Ampicillin and amoxicillin are themselves closely related, with amoxicillin differing by the presence of a hydroxyl group on the phenyl ring of its side chain. researchgate.netsinglecare.comresearchgate.net This seemingly minor modification results in improved oral absorption for amoxicillin compared to ampicillin. nih.gov
L-Aspoxicillin is an acylureido-penicillin and is specifically a derivative of amoxicillin. nih.govresearchgate.net Its chemical name is (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-Amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate. The key structural feature that distinguishes L-Aspoxicillin is the N4-methyl-L-asparaginyl moiety attached to the amino group of the amoxicillin side chain.
The introduction of the p-hydroxyphenyl group in amoxicillin, which is retained in L-Aspoxicillin, increases the hydrophilicity of the molecule. nih.govjst.go.jp This increased hydrophilicity has been shown to correlate with higher serum concentrations and increased urinary excretion. nih.govjst.go.jp The further modification in L-Aspoxicillin's side chain contributes to its specific pharmacokinetic and pharmacodynamic properties.
Rationale for Continued Academic Investigation of this compound
Despite being developed several decades ago, this compound continues to be a subject of academic research for several key reasons.
Favorable Pharmacokinetic Profile: Research has highlighted L-Aspoxicillin's advantageous pharmacokinetic properties. It exhibits a long half-life in serum compared to other penicillins and a low rate of binding to serum proteins. nih.govnih.govchemsrc.com These characteristics can contribute to sustained therapeutic concentrations in the body. Furthermore, studies have shown that it is well-distributed into various tissues and body fluids. nih.gov
Broad-Spectrum Antibacterial Activity: L-Aspoxicillin possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govchemsrc.com Its potent bactericidal action, which is sometimes greater in vivo than what might be predicted from in vitro studies, makes it an interesting compound for further study. nih.gov Research has explored its activity against specific pathogens, including Actinobacillus pleuropneumoniae and its ability to induce a postantibiotic effect against Staphylococcus aureus. nih.govchemsrc.comglpbio.com
Interaction with Penicillin-Binding Proteins (PBPs): The mechanism of action of all beta-lactam antibiotics involves the inhibition of bacterial cell wall synthesis through binding to PBPs. patsnap.com Studies on L-Aspoxicillin have indicated that it has a high affinity for multiple PBPs, which contributes to its bactericidal and lytic activity. asm.org The specific binding profile of L-Aspoxicillin to the PBPs of different bacterial species is an area of ongoing scientific interest.
Foundation for Further Drug Development: The unique chemical structure of L-Aspoxicillin, particularly its acylureido side chain, provides a basis for structure-activity relationship (SAR) studies. researchgate.net Understanding how this specific modification influences its antibacterial activity and pharmacokinetic profile can inform the design of new and potentially more effective semi-synthetic penicillin derivatives.
Chemical Compound Information
| Compound Name |
| 6-aminopenicillanic acid |
| Amoxicillin |
| Ampicillin |
| L-Aspoxicillin |
| This compound |
| Penicillin |
| Piperacillin (B28561) |
| Sulbenicillin |
This compound Properties
| Property | Value |
| IUPAC Name | (2S,5R,6R)-6-((R)-2-((S)-2-amino-4-(methylamino)-4-oxobutanamido)-2-(4-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate |
| Molecular Formula | C21H27N5O7S·3H2O |
| Molecular Weight | 547.58 g/mol |
| CAS Number | 63358-51-0 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63329-59-9 |
|---|---|
Molecular Formula |
C21H27N5O7S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
6-[[(1S)-2-[[(2S)-4-amino-2-(methylamino)-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)24-13(9-4-6-10(27)7-5-9)17(30)25-16(29)11(23-3)8-12(22)28/h4-7,11,13-15,19,23-24,27H,8H2,1-3H3,(H2,22,28)(H,32,33)(H,25,29,30)/t11-,13-,14?,15?,19?/m0/s1 |
InChI Key |
ATPVSNJCPGPJGO-XUXOXWKISA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |
Isomeric SMILES |
CC1(C(N2C(S1)C(C2=O)N[C@@H](C3=CC=C(C=C3)O)C(=O)NC(=O)[C@H](CC(=O)N)NC)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |
Other CAS No. |
63358-51-0 |
Synonyms |
aspoxicillin N(4)-methyl-D-asparaginylamoxicillin TA 058 TA-058 |
Origin of Product |
United States |
Synthetic Chemistry and Process Development of L Aspoxicillin Trihydrate
Established Synthetic Pathways and Methodologies for L-Aspoxicillin Trihydrate
The primary established synthetic routes for this compound typically commence from readily available starting materials such as D-aspartic acid and either 6-aminopenicillanic acid (6-APA) or amoxicillin (B794). google.com These pathways involve a series of chemical transformations designed to construct the final molecule with the desired stereochemistry and purity.
The synthesis of the side-chain precursor from D-aspartic acid typically involves two main steps: esterification and amidation. In the first step, D-aspartic acid is subjected to methyl esterification. google.com Subsequently, the esterified intermediate undergoes methylamination to yield the desired precursor for coupling with the β-lactam core. google.com Optimization of these steps involves controlling reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and minimize side reactions.
Table 1: Key Starting Materials and Precursors in this compound Synthesis
| Compound Name | Role |
| D-Aspartic Acid | Starting material for the side chain |
| 6-Aminopenicillanic Acid (6-APA) | Starting material for the β-lactam core |
| Amoxicillin | Alternative starting material for the β-lactam core |
| D-2-amino-3-methoxycarbonyl propionate (B1217596) hydrochloride | Intermediate in precursor synthesis |
| D-2-amino-3-methylaminocarbonyl propionic acid | Side-chain precursor |
The synthesis of this compound involves several key reaction steps, each requiring careful control and monitoring to ensure the desired outcome. A common pathway involves the following sequence:
Protection of the Amino Group: The amino group of the D-aspartic acid derivative is protected to prevent unwanted side reactions during the subsequent coupling step. Ethyl acetoacetate (B1235776) is a commonly used protecting group for this purpose. google.com
Activation of the Carboxyl Group: The carboxylic acid group of the protected side-chain precursor is activated to facilitate amide bond formation. This is often achieved by converting it into a mixed anhydride (B1165640) using a chloroformate derivative. google.com
Coupling with the β-Lactam Core: The activated side chain is then coupled with the amino group of the β-lactam core (derived from 6-APA or amoxicillin). This reaction is a critical step in forming the final L-Aspoxicillin molecule.
Deprotection: The protecting group on the amino group of the side chain is removed, typically by acidic hydrolysis, to yield the final product. google.com
Throughout this process, the characterization of intermediates is essential to ensure that each step has proceeded as expected. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of reactions and assess the purity of the intermediates and the final product. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the chemical structure of the synthesized compounds.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pH, reaction time, and solvent systems for each step can significantly impact the yield and purity. For instance, controlling the temperature during the formation of the mixed anhydride is critical to prevent its decomposition.
Crystallization and Recrystallization: The final product is typically purified by crystallization. The choice of solvent and the control of cooling rates are important factors in obtaining a crystalline product with high purity and the desired trihydrate form.
Chromatographic Purification: In some cases, chromatographic techniques may be employed to remove impurities that are difficult to separate by crystallization.
Table 2: Reported Yield and Purity Data for this compound Synthesis
| Parameter | Reported Value | Source |
| Yield | > 80% | google.com |
| Purity | > 99% | google.com |
Novel Synthetic Approaches and Derivatization Research for this compound
While established synthetic pathways are effective, research continues to explore novel and more efficient methods for the synthesis of this compound and its derivatives. These efforts are aimed at reducing the number of steps, improving atom economy, and developing more environmentally friendly processes.
The choice of protecting group for the amino function of the aspartic acid side chain is a key aspect of the synthetic strategy. While ethyl acetoacetate is commonly used, the exploration of other protecting groups is an active area of research. google.com The ideal protecting group should be easy to introduce, stable under the coupling conditions, and readily removed without affecting the rest of the molecule. Research into alternative protecting groups for aspartic acid in peptide synthesis has explored bulky esters to minimize side reactions, which could be applicable to L-Aspoxicillin synthesis. nih.goviris-biotech.de
The use of catalysts to promote key reaction steps is a promising avenue for developing more efficient synthetic routes to this compound. In the broader field of β-lactam antibiotic synthesis, both chemical and enzymatic catalysts have been investigated.
Chemical Catalysis: Metal-catalyzed cross-coupling reactions are being explored for the synthesis of β-lactam derivatives, offering new ways to form key bonds in the molecule. nih.gov Palladium- and copper-catalyzed reactions have shown promise in the stereoselective synthesis of β-lactams. rsc.org
Enzymatic Catalysis: The use of enzymes, such as penicillin acylase, offers a green and highly selective alternative to chemical methods for the synthesis of β-lactam antibiotics. nih.govnih.gov Enzymatic approaches can be performed in aqueous media under mild conditions, reducing the environmental impact of the synthesis. While specific applications to this compound are not widely reported, the principles of enzymatic synthesis of related compounds like amoxicillin are well-established and could potentially be adapted. mdpi.comresearchgate.net
Advancements in Environmentally Conscious Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of complex molecules like this compound, a semi-synthetic penicillin, traditionally involves multi-step processes that may utilize hazardous reagents and solvents. Recent advancements focus on developing more sustainable and environmentally conscious synthetic routes. These efforts are centered on several key areas: biocatalysis, alternative solvents, and greener reagents for chemical synthesis steps such as amide bond formation and the use of protecting groups.
A known chemical synthesis of Aspoxicillin (B1665795) starts with D-aspartic acid and amoxicillin. The process involves several key stages: the esterification of D-aspartic acid, followed by amination. A crucial step is the protection of an amino group, for which ethyl acetoacetate is used. Subsequently, a mixed anhydride is formed using a chloroformate, which then reacts with amoxicillin triethylamine (B128534) salt. The final stage involves deprotection to yield aspoxicillin. google.com Each of these steps presents opportunities for the application of greener chemical processes.
One of the most promising advancements in the environmentally conscious synthesis of β-lactam antibiotics is the use of biocatalysis. researchgate.netnih.gov Enzymes, such as penicillin G acylase (PGA), are widely used for the industrial production of 6-aminopenicillanic acid (6-APA), a key intermediate for many semi-synthetic penicillins. nih.govnih.gov Research has demonstrated the potential of PGA and other enzymes, like α-amino acid ester hydrolase, in catalyzing the acylation of the β-lactam nucleus. researchgate.net This enzymatic approach offers several advantages over traditional chemical methods, including milder reaction conditions, high selectivity, and the avoidance of toxic reagents. nih.gov Specifically, in the context of L-Aspoxicillin synthesis, enzymatic coupling could replace the use of chloroformates for the formation of the amide bond, thereby eliminating a hazardous reagent.
The choice of solvents is another critical factor in green chemistry. nih.gov Traditional organic solvents like dichloromethane (B109758) and N,N-dimethylformamide, which are common in pharmaceutical synthesis, are facing increasing scrutiny due to their environmental and health impacts. rsc.org Research into greener alternatives has identified solvents like cyclopentyl methyl ether as safer and more sustainable options for amide bond formation. nih.gov For the synthesis and purification of penicillins, the use of ionic liquids and supercritical fluids like carbon dioxide are also being explored as green alternatives to conventional organic solvents for extraction and reaction media. rsc.orgaston.ac.uk
The protection and deprotection of functional groups are often necessary in complex syntheses, but they add steps and can generate significant waste. The development of more environmentally friendly protecting groups is a key area of green chemistry research. nih.gov For amino groups, carbamates like Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are widely used and offer milder deprotection conditions compared to older methods. iris-biotech.demasterorganicchemistry.com The ideal "green" approach is to design a synthesis that avoids protecting groups altogether, which can be achieved through highly selective catalysts, including enzymes. organic-chemistry.org
Advancements in catalytic amide bond formation also contribute to a greener synthesis. Traditional methods often rely on stoichiometric activating agents that generate significant byproducts. ucl.ac.uk The development of catalytic direct amidation methods, using catalysts based on silica (B1680970) or other materials, offers a more atom-economical and environmentally friendly alternative. whiterose.ac.uk
The table below summarizes a comparison of conventional and potential greener approaches for the key steps in L-Aspoxicillin synthesis.
| Synthetic Step | Conventional Method | Potential Greener Alternative | Environmental Benefit |
| Amide Bond Formation | Use of chloroformate to form a mixed anhydride google.com | Enzymatic catalysis (e.g., using Penicillin Acylase) nih.govnih.gov or catalytic direct amidation whiterose.ac.uk | Avoids hazardous reagents, milder reaction conditions, higher selectivity, less waste. |
| Amino Group Protection | Ethyl acetoacetate google.com | Use of greener protecting groups (e.g., Boc, Fmoc) iris-biotech.demasterorganicchemistry.com or designing a protecting-group-free synthesis. organic-chemistry.org | Milder deprotection conditions, reduced number of steps, less waste. |
| Solvents | Traditional organic solvents (e.g., dichloromethane, methanol) google.comrsc.org | Green solvents (e.g., water, ionic liquids, cyclopentyl methyl ether, supercritical CO2) rsc.orgnih.govrsc.org | Reduced toxicity, improved safety, potential for recycling, and reduced environmental pollution. |
While specific research on a fully "green" synthesis of this compound is still emerging, the principles and advancements in the broader field of pharmaceutical synthesis, particularly for β-lactam antibiotics, provide a clear roadmap for developing more environmentally conscious manufacturing processes for this important drug.
Molecular Mechanism of Action and Biological Targets of L Aspoxicillin Trihydrate
Molecular Inhibition of Bacterial Cell Wall Biosynthesis by L-Aspoxicillin Trihydrate
The fundamental mechanism of action for this compound, consistent with other beta-lactam antibiotics, is the targeted inhibition of bacterial cell wall synthesis. patsnap.com The bacterial cell wall is composed of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units. This structure is cross-linked into a rigid mesh by peptide chains, a process catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.com
L-Aspoxicillin acts as a structural analog of the D-Ala-D-Ala terminal residues of the peptidoglycan peptide side chains. This mimicry allows it to bind to the active site of PBPs. The highly reactive β-lactam ring of L-Aspoxicillin is then attacked by a serine residue within the PBP's active site, leading to the formation of a stable, covalent acyl-enzyme complex. nih.gov This acylation process effectively inactivates the PBP, halting its transpeptidase activity and preventing the final cross-linking step of peptidoglycan synthesis. fu-berlin.de The resulting disruption in cell wall maintenance and synthesis leads to a weakened cell envelope that cannot withstand the internal osmotic pressure, ultimately causing cell lysis and bacterial death. patsnap.comfrontiersin.org
Interaction Profile with Penicillin-Binding Proteins (PBPs)
The efficacy and bactericidal characteristics of L-Aspoxicillin are directly related to its specific interaction profile with various PBP isoforms, which differ between bacterial species.
L-Aspoxicillin exhibits a broad-spectrum activity by binding to multiple high-molecular-weight PBP isoforms that are essential for cell elongation and septation. In Escherichia coli, L-Aspoxicillin demonstrates a notable affinity for PBPs 1A, 1Bs, 2, and 3, an affinity pattern that is reportedly similar to that of ampicillin (B1664943). jst.go.jp In other Gram-negative pathogens, such as Actinobacillus pleuropneumoniae, the potent antibacterial activity of aspoxicillin (B1665795) is specifically attributed to its high affinity for PBP 3. asm.org Furthermore, the rapid lytic activity observed with L-Aspoxicillin is linked to its preferential inactivation of PBP 1b in this organism. asm.org
The binding of L-Aspoxicillin to these specific PBPs correlates with distinct morphological outcomes. The inhibition of PBP 3, which is a crucial component of the bacterial cell division machinery (the divisome), primarily leads to the formation of long, filamentous cells as division is blocked while elongation continues. wikipedia.org The simultaneous inhibition of PBP 1a and 1b, which are involved in cell elongation, contributes to the rapid cessation of cell growth and promotes lysis. asm.org
| Target PBP Isoform | Bacterial Species Example | Reported Affinity/Effect |
| PBP 1A, 1Bs, 2, 3 | Escherichia coli K-12 | Shows good affinity, pattern resembles ampicillin. jst.go.jp |
| PBP 3 | Actinobacillus pleuropneumoniae | High affinity, correlated with strong antibacterial activity. asm.org |
| PBP 1b | Actinobacillus pleuropneumoniae | Preferential inactivation, correlated with rapid cell lysis. asm.org |
The inactivation of PBPs by L-Aspoxicillin is a time-dependent process governed by the kinetics of acylation. The process involves the formation of an initial non-covalent Michaelis-Menten complex, followed by the acylation of the active site serine residue. nih.gov This results in the opening of the beta-lactam ring and the formation of a stable covalent bond between the antibiotic and the enzyme. nih.gov
For beta-lactam antibiotics, the efficiency of PBP inactivation is determined by the second-order rate constant (k_cat/K_m), which reflects the rate of acylation. nih.gov A high acylation rate, coupled with a very slow deacylation (hydrolysis) rate, ensures that the PBP remains trapped in its inactive, acylated state for a prolonged period. nih.govnih.gov The half-life of this acyl-enzyme complex is typically very long, far exceeding the generation time of the bacteria, thus ensuring the antibiotic's lethal effect. nih.gov While specific kinetic constants for this compound are not widely published, its demonstrated bactericidal efficacy suggests it follows this kinetic profile of rapid acylation and slow deacylation characteristic of effective penicillins.
Stability and Inhibitory Effects of this compound Against Bacterial Beta-Lactamases
A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. nih.gov The effectiveness of a beta-lactam antibiotic is therefore critically dependent on its stability in the presence of these enzymes. nih.govnih.gov
Subcellular and Physiological Perturbations Induced by this compound in Bacterial Cells
The inhibition of PBP activity by this compound triggers a cascade of downstream effects, leading to significant perturbations in bacterial physiology and morphology. The most prominent effect is the alteration of cell shape, often leading to filamentation. wikipedia.orgnih.gov This phenomenon occurs because the inhibition of septal PBPs (like PBP 3) prevents cell division, while cell elongation, mediated by other PBPs, continues. nih.govwikipedia.org This results in the growth of long, multinucleated filaments which are unable to separate into daughter cells. frontiersin.orgnih.gov
Continued disruption of peptidoglycan synthesis eventually compromises the mechanical integrity of the cell envelope. This imbalance between synthetic and autolytic activities in the cell wall leads to the formation of weak points in the peptidoglycan sacculus. frontiersin.org Under the force of internal turgor pressure, these weak points bulge outwards, forming spheroplasts or bulges, which ultimately rupture, causing cell lysis and death. nih.govnih.gov Studies have specifically linked the preferential inactivation of PBP 1b by aspoxicillin to the induction of rapid bacterial lysis. asm.org These morphological changes—filamentation followed by lysis—are characteristic cellular responses to beta-lactam antibiotics that target cell division and elongation proteins. frontiersin.org
Structure Activity Relationship Sar Studies of L Aspoxicillin Trihydrate and Its Analogs
Conformational Analysis and Elucidation of Bioactive Conformations of L-Aspoxicillin Trihydrate
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a drug molecule like L-Aspoxicillin, identifying its "bioactive conformation"—the specific 3D shape it adopts when binding to its biological target (e.g., penicillin-binding proteins, PBPs)—is crucial for understanding its mechanism of action. acs.org The spatial complementarity between the drug and its target's binding site is a fundamental prerequisite for bioactivity. acs.org
The process of a ligand binding to a protein often involves the ligand adopting a conformation that is not its lowest-energy state in solution; this incurs an energetic cost. vdoc.pubacs.org Understanding this cost and the specific geometry of the bound state is essential for optimizing potency and improving the accuracy of structure-based drug design methods. acs.org
Standard techniques for elucidating bioactive conformations include:
X-ray Crystallography: This method can determine the precise 3D structure of a drug molecule when co-crystallized with its protein target, providing a direct snapshot of the bioactive conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the conformation of molecules in solution, which can be compared to the bound state.
Computational Modeling: Techniques such as molecular dynamics simulations and quantum mechanics calculations can explore the conformational landscape of a molecule, predict low-energy conformations, and simulate the docking of the ligand into the active site of its target protein. researchgate.net
While these methods are foundational in medicinal chemistry, specific studies detailing a comprehensive conformational analysis or the definitive bioactive conformation of this compound are not extensively available in publicly accessible literature. Such an analysis would be a critical step in the rational design of next-generation analogs.
Impact of Structural Modifications on the Antimicrobial Activity of this compound
The antimicrobial profile of L-Aspoxicillin is a direct result of its unique chemical structure, particularly the acyl side chain attached to the 6-aminopenicillanic acid core. Research has focused on modifying this side chain to enhance potency and broaden the spectrum of activity.
L-Aspoxicillin is a derivative of aminobenzylpenicillin distinguished by the presence of an asparagine moiety in its 6-acyl side chain. nih.govresearchgate.net This structural feature is critical to its biological activity. Studies involving the synthesis of various penicillin derivatives have demonstrated that incorporating an asparagine moiety can significantly improve antibacterial performance compared to the parent compound, ampicillin (B1664943). nih.govresearchgate.net
Research has shown that the stereochemistry within the asparagine moiety is a key determinant of activity. Specifically, derivatives containing D-asparagine (as opposed to the L-isomer) exhibit superior activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ljmu.ac.uk This highlights the stereospecificity of the interaction between the antibiotic and its bacterial target. The asparagine component is thought to facilitate transport into the bacterial cell and/or improve binding affinity to penicillin-binding proteins.
A pivotal study in the development of L-Aspoxicillin involved the synthesis and evaluation of a series of N4-alkyl-asparaginylaminobenzylpenicillin analogs. nih.gov This research aimed to systematically probe the effect of substituting the amide nitrogen (N4) of the asparagine side chain with various alkyl groups. nih.gov
The findings demonstrated that N4-alkylation significantly influences the antimicrobial spectrum and potency. Among the synthesized compounds, N4-Methyl-D-asparaginylamoxicillin (also known as Aspoxicillin (B1665795), TA-058) was identified as the most promising candidate, possessing a broad spectrum of potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of larger alkyl groups on the N4 position generally led to a decrease in activity, indicating that the size and nature of this substituent are critical for optimal interaction with the bacterial target.
| Analog/Modification | Key Structural Feature | Impact on Antimicrobial Activity | Reference |
|---|---|---|---|
| N4-Methyl-D-asparaginylamoxicillin (Aspoxicillin) | Methyl group on the N4 position of a D-asparagine moiety. | Possesses broad-spectrum and potent activity against Gram-positive and Gram-negative bacteria. Considered the most effective analog in the series. | nih.gov |
| N4-Ethyl-D-asparaginylamoxicillin | Ethyl group on the N4 position. | Showed decreased activity compared to the N4-methyl analog, particularly against Gram-negative bacteria. | nih.gov |
| N4-Propyl/Butyl-D-asparaginylamoxicillin | Larger alkyl groups (propyl, butyl) on the N4 position. | Resulted in a further reduction or loss of significant antibacterial activity, indicating steric hindrance at the target site. | nih.gov |
| L-Asparagine Analogs | L-stereoisomer of the asparagine moiety. | Exhibited lower activity compared to the corresponding D-asparagine analogs, especially against Gram-negative pathogens. | ljmu.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models use calculated molecular descriptors (representing physicochemical properties like electronic effects, hydrophobicity, and steric profile) to predict the activity of new, unsynthesized molecules. healthinformaticsjournal.com
While specific QSAR models designed to predict the varying potency of different L-Aspoxicillin derivatives are not prominent in the literature, broader QSAR studies have successfully classified Aspoxicillin based on its structural properties. In one study, a range of 'inductive' QSAR descriptors were used to train an Artificial Neural Network (ANN) to distinguish between compounds with and without antibacterial activity. researchgate.nethealthinformaticsjournal.com In this model, which analyzed 657 different compounds, Aspoxicillin was correctly classified as an antibiotic with a high output probability score of 0.975, validating the model's ability to recognize the structural features essential for antibacterial action. researchgate.nethealthinformaticsjournal.com
Another QSAR study on β-lactam antibiotics focused on developing models to predict immunotoxicity, demonstrating that the shape and electronic properties of these molecules are crucial for their potential to cause adverse immune responses. mdpi.com Such models are vital for designing safer antibiotics by minimizing off-target effects.
Computational Design Principles for Novel this compound Analogs
The design of novel antibiotic analogs increasingly relies on computational, or in silico, methods to accelerate the discovery process. These approaches can predict the properties of hypothetical molecules, allowing researchers to prioritize the synthesis of only the most promising candidates.
For a compound like L-Aspoxicillin, computational design would typically follow two main strategies:
Structure-Based Drug Design (SBDD): This approach requires the 3D structure of the biological target, such as a penicillin-binding protein from a resistant bacterial strain. Using molecular docking programs, hypothetical analogs of L-Aspoxicillin can be virtually fitted into the protein's active site. The docking scores and predicted binding interactions (e.g., hydrogen bonds, hydrophobic contacts) help identify modifications that could enhance binding affinity and overcome resistance mechanisms. For example, one could model changes to the asparagine side chain to explore new interactions with the PBP binding groove.
Ligand-Based Drug Design (LBDD): When a high-resolution target structure is unavailable, LBDD methods are used. These rely on the knowledge of known active molecules. A pharmacophore model could be built from the bioactive conformation of L-Aspoxicillin, defining the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) required for activity. This pharmacophore can then be used as a 3D query to screen virtual libraries for new, structurally diverse molecules that match the required features, or to guide the modification of the existing L-Aspoxicillin scaffold.
Although specific reports on the computational design of novel L-Aspoxicillin analogs are scarce, these established principles provide a clear roadmap for the future development of more potent and resilient derivatives.
Pre Clinical Antimicrobial Efficacy and Pharmacodynamic Research of L Aspoxicillin Trihydrate
In Vitro Antimicrobial Spectrum and Potency of L-Aspoxicillin Trihydrate
In vitro studies have established that L-Aspoxicillin possesses a broad spectrum of antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
Determination of Minimum Inhibitory Concentrations (MICs) Against Diverse Bacterial Species
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism in vitro. idexx.comidexx.dkwikipedia.orgnih.gov For L-Aspoxicillin, MIC values have been determined against various bacterial species to quantify its antimicrobial activity.
Efficacy of this compound Against Gram-Positive Bacterial Strains
L-Aspoxicillin has demonstrated notable in vitro activity against Gram-positive bacteria. One key pathogen, Staphylococcus aureus, has been a focus of research. Studies have shown that L-Aspoxicillin can effectively inhibit the growth of S. aureus, with specific MIC values being determined in various laboratory investigations. nih.govoup.com
Efficacy of this compound Against Gram-Negative Bacterial Strains
The efficacy of L-Aspoxicillin extends to Gram-negative bacteria as well. Research has highlighted its potent activity against isolates of Actinobacillus pleuropneumoniae, with a reported MIC90 value of ≤ 0.05 μg/ml for 68 isolates. chemsrc.commedchemexpress.com The MIC90 represents the concentration at which 90% of the tested isolates are inhibited.
Table 1: In Vitro Efficacy of L-Aspoxicillin Against Select Bacterial Species
| Bacterial Species | Type | Efficacy Metric | Result | Citations |
|---|---|---|---|---|
| Actinobacillus pleuropneumoniae | Gram-Negative | MIC90 | ≤ 0.05 μg/ml | chemsrc.commedchemexpress.com |
| Staphylococcus aureus Smith | Gram-Positive | Post-Antibiotic Effect (In Vitro) | 1.7 hours | nih.govchemsrc.comtargetmol.com |
In Vitro Post-Antibiotic Effect (PAE) Studies of this compound
The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. oup.com In vitro studies have demonstrated that L-Aspoxicillin induces a PAE against Staphylococcus aureus. Specifically, a PAE of 1.7 hours was observed for Staphylococcus aureus Smith strain after exposure to L-Aspoxicillin. nih.govchemsrc.comtargetmol.com Further research has also explored the post-antibiotic sub-MIC effect (PASE), where bacteria in the PAE phase show increased susceptibility to sub-MIC concentrations of the antibiotic. jst.go.jp
Synergistic and Antagonistic Interactions of this compound with Other Antimicrobial Agents in Vitro
The combination of antibiotics can result in synergistic (enhanced effect), antagonistic (reduced effect), or indifferent interactions. nih.govnih.govmdpi.comseq.es In vitro studies have been conducted to evaluate the combination of L-Aspoxicillin with other β-lactam antibiotics, such as ceftazidime, cefmetazole, and aztreonam, against bacteria isolated from abdominal infections. chemsrc.com The nature of these interactions, whether synergistic or antagonistic, is a key consideration in combination therapy. researchgate.net
In Vivo Efficacy Studies in Non-Human Animal Models
In vivo studies in animal models are crucial for evaluating the therapeutic potential of an antibiotic in a living system. researchgate.netnih.gov L-Aspoxicillin has been shown to have more potent activity and a stronger bactericidal action in vivo than what might be expected from its in vitro activity alone. nih.gov
A significant finding from in vivo research is the prolonged PAE observed in a thigh infection model in neutropenic mice. In this model, L-Aspoxicillin induced a PAE of 5.2 hours against Staphylococcus aureus Smith. nih.govchemsrc.commedchemexpress.comtargetmol.com However, when penicillinase was introduced to eliminate the sub-MIC effect, the in-vivo PAE was reduced to 2.7 hours. nih.govoup.com This suggests that residual sub-inhibitory concentrations of the drug contribute to the suppression of bacterial regrowth in vivo. nih.gov
Table 2: In Vivo Efficacy of L-Aspoxicillin in a Murine Thigh Infection Model
| Animal Model | Bacterial Strain | Efficacy Metric | Result | Citations |
|---|---|---|---|---|
| Neutropenic Mice | Staphylococcus aureus Smith | Post-Antibiotic Effect (In Vivo) | 5.2 hours | nih.govchemsrc.commedchemexpress.comtargetmol.com |
| Neutropenic Mice (with penicillinase) | Staphylococcus aureus Smith | Post-Antibiotic Effect (In Vivo) | 2.7 hours | nih.govoup.com |
Pharmacokinetic Profiling of this compound in Experimental Animal Species (e.g., serum half-life)
Pharmacokinetic studies in experimental animal models are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new antimicrobial agent. For L-Aspoxicillin, a novel acylureido-penicillin, preclinical investigations have provided key insights into its behavior in vivo. In studies involving mice, L-Aspoxicillin has demonstrated a notable serum half-life. Specifically, it was found to have a long half-life in mouse serum of 55 minutes. researchgate.net This characteristic is significant as a longer half-life can contribute to a more sustained therapeutic concentration of the drug in the body.
The pharmacokinetic parameters are crucial for designing effective dosing strategies in further preclinical and clinical studies. catapult.org.uk The analysis of drug concentration over time in both plasma and target tissues helps in establishing a clear relationship between exposure and biological effect. catapult.org.uk
Table 1: Pharmacokinetic Parameter of L-Aspoxicillin in an Experimental Animal Species
| Parameter | Animal Species | Value |
|---|
Efficacy of this compound in Established Animal Infection Models (e.g., thigh infection model)
The in vivo efficacy of L-Aspoxicillin has been evaluated in established animal models of infection, which are designed to mimic human diseases. These models are critical for demonstrating the therapeutic potential of an antibiotic before it can be considered for human trials. wellbeingintlstudiesrepository.org
In a thigh infection model in neutropenic mice, L-Aspoxicillin was assessed for its activity against Staphylococcus aureus. The study highlighted that the compound induced a significant in vivo post-antibiotic effect (PAE) of 5.2 hours. researchgate.net The PAE, which is the suppression of bacterial growth after limited exposure to an antimicrobial agent, is an important pharmacodynamic parameter.
Furthermore, the therapeutic effects of L-Aspoxicillin (ASPC) were investigated in an experimental pneumonia model in mice infected with Klebsiella pneumoniae. nih.gov In this model, L-Aspoxicillin's performance was compared with that of other penicillins, namely piperacillin (B28561) (PIPC) and mezlocillin (B1676548) (MZPC). nih.gov When administered subcutaneously, L-Aspoxicillin led to longer survival times for the infected mice compared to the other antibiotics. nih.gov A single injection resulted in a more rapid decrease in viable bacterial counts in the lungs than was observed with the other drugs. nih.gov This superior therapeutic effect was correlated with its concentration in the lung tissue, where L-Aspoxicillin achieved a higher maximum level and persisted longer above the minimum inhibitory concentration (MIC) for approximately 2 hours. nih.gov
Table 2: Efficacy of L-Aspoxicillin in Animal Infection Models
| Infection Model | Pathogen | Animal Species | Key Findings |
|---|---|---|---|
| Thigh Infection Model | Staphylococcus aureus Smith | Neutropenic Mice | Induced an in-vivo post-antibiotic effect (PAE) of 5.2 hours. researchgate.net |
Role of Bacterial Enzymatic Activities on In Vivo Efficacy of this compound
The in vivo efficacy of any β-lactam antibiotic, including penicillin derivatives like L-Aspoxicillin, can be significantly influenced by the enzymatic activities of the target bacteria. A primary mechanism of resistance to this class of antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While specific studies detailing the interaction between L-Aspoxicillin and particular bacterial enzymes were not available in the reviewed literature, the general principle remains critically relevant.
Application of Advanced Pre-clinical Models for this compound Evaluation
Utilization of Organ-on-a-Chip Systems and 3D Cell Culture Models
Recent advancements in bioengineering have led to the development of sophisticated in vitro models, such as organ-on-a-chip systems and 3D cell cultures, which offer more physiologically relevant environments compared to traditional 2D cell cultures. nih.govelveflow.com Organ-on-a-chip devices are microfluidic platforms that simulate the microenvironment and functions of human organs, allowing for real-time monitoring of cellular responses under dynamic conditions. elveflow.comwikipedia.org Similarly, 3D cell culture models, including organoids and spheroids, cultivate cells in three-dimensional structures that better mimic in vivo tissue architecture and cell-to-cell interactions. elveflow.comfrontiersin.org
These technologies are predicted to play a major role in drug development by providing improved models for disease, complementing traditional cell line and animal approaches. nih.gov For a compound like L-Aspoxicillin, these advanced models could be invaluable. For instance, a "lung-on-a-chip" could be used to model a K. pneumoniae infection, allowing for detailed study of the drug's efficacy and the host's response in a human-relevant system that simulates breathing movements and blood flow. wikipedia.orgfrontiersin.org This approach could provide nuanced data on drug penetration and efficacy at the alveolar-capillary interface, going beyond what can be observed in conventional models. frontiersin.org While specific applications of these systems for this compound have not been documented in the provided sources, their potential to refine preclinical evaluation by reducing reliance on animal testing and offering more accurate predictions of human responses is substantial. elveflow.com
Computational Modeling for Pharmacokinetic/Pharmacodynamic Predictions in Preclinical Systems
Computational modeling, particularly pharmacokinetic/pharmacodynamic (PK/PD) modeling, is an essential tool in modern drug development. nih.gov These models integrate data on a drug's concentration-time profile (PK) with its pharmacological effect (PD) to simulate and predict therapeutic outcomes. catapult.org.uk Physiologically based pharmacokinetic (PBPK) models are a sophisticated form of this, creating a mathematical representation of an organism to predict the ADME of a compound in different tissues and across different species. mdpi.comfrontiersin.org
For this compound, the application of computational modeling would be highly beneficial. By building a PBPK model, researchers could simulate its distribution not just in plasma but in specific tissues, such as the lung, which is a key site of infection. mdpi.com This would allow for a more mechanistic understanding of the efficacy results seen in the mouse pneumonia model. nih.gov Furthermore, PK/PD modeling can help in translating preclinical data from animal models to humans, predicting time-course effects of different dosing schedules, and understanding the exposure levels needed to achieve significant efficacy while minimizing potential toxicity. catapult.org.uknih.gov Such models can simulate various scenarios to optimize study designs before conducting complex and resource-intensive animal experiments. catapult.org.uk Although the literature reviewed does not specify that PBPK or other advanced computational models have been developed for this compound, their use represents a critical step in streamlining its development and building confidence in its potential clinical application. lyo-x.comfrontiersin.org
Bacterial Resistance Mechanisms to L Aspoxicillin Trihydrate and Strategies for Overcoming Resistance
Enzymatic Inactivation of L-Aspoxicillin Trihydrate: The Role of Beta-Lactamases
The most prevalent mechanism of resistance to beta-lactam antibiotics, including this compound, is the production of beta-lactamase enzymes. msdvetmanual.comresearchgate.netnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. researchgate.netmdpi.com The production of beta-lactamases is a common resistance strategy employed by both Gram-positive and Gram-negative bacteria. msdvetmanual.comnih.gov
Beta-lactamases are diverse, with over 800 different enzymes identified, and are classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. msdvetmanual.commdpi.com Classes A, C, and D are serine-based enzymes, while class B enzymes are metallo-beta-lactamases that require zinc for their activity. mdpi.commdpi.com These enzymes exhibit varying substrate specificities; some are more active against penicillins (penicillinases), others against cephalosporins (cephalosporinases), and some can hydrolyze a broad spectrum of beta-lactam antibiotics. msdvetmanual.comnih.gov
The genes encoding beta-lactamases can be located on either the bacterial chromosome or on mobile genetic elements like plasmids. researchgate.net The presence of these genes on plasmids facilitates their transfer between different bacterial species, contributing to the rapid spread of resistance. researchgate.net While Aspoxicillin (B1665795) has been engineered for greater resistance to degradation by some bacterial enzymes, the continuous evolution and dissemination of novel beta-lactamases remain a significant clinical challenge. patsnap.compatsnap.com
Table 1: Classification and Characteristics of Beta-Lactamases
| Class | Active Site | Primary Substrates | Common Bacterial Producers |
| A | Serine | Penicillins, some cephalosporins | Staphylococcus aureus, Enterobacteriaceae |
| B | Zinc (Metallo-β-lactamase) | Penicillins, cephalosporins, carbapenems | Pseudomonas aeruginosa, Acinetobacter baumannii |
| C | Serine | Cephalosporins | Enterobacteriaceae, Pseudomonas aeruginosa |
| D | Serine | Oxacillin, other penicillins | Acinetobacter baumannii |
Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Efficacy
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs). patsnap.compatsnap.com PBPs are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. patsnap.comrmmg.org Inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis and death. patsnap.compatsnap.com
Bacteria can develop resistance to this compound by altering the structure of their PBPs. nih.govrmmg.org These alterations, often resulting from mutations in the genes encoding PBPs, reduce the binding affinity of the antibiotic to its target. mdpi.com This mechanism allows the bacteria to continue synthesizing their cell wall even in the presence of the drug. reactgroup.org
For instance, in Streptococcus pneumoniae, resistance to penicillins and amoxicillin (B794) has been linked to specific amino acid substitutions in the STMK motif of PBP 1A and PBP 2X, as well as changes in PBP 2B. nih.gov Similarly, in Enterococcus faecalis, penicillin resistance has been associated with overexpression or amino acid substitutions in the low-affinity PBP4. frontiersin.org The development of high-level resistance often involves alterations in multiple PBPs. nih.gov
Table 2: Examples of PBP Alterations Conferring Beta-Lactam Resistance
| Bacterium | PBP Affected | Nature of Alteration | Consequence |
| Streptococcus pneumoniae | PBP 1A, 2X, 2B | Amino acid substitutions | Reduced binding affinity for penicillins and amoxicillin. nih.gov |
| Enterococcus faecium | PBP5 | Insertion of an additional serine residue | High-level resistance to ampicillin (B1664943). mdpi.com |
| Enterococcus faecalis | PBP4 | Overexpression and amino acid substitutions | Penicillin resistance. frontiersin.org |
| Neisseria gonorrhoeae | PBP2 | Insertion in the penicillin-binding domain | Penicillin resistance. mdpi.com |
Contribution of Bacterial Efflux Pump Systems to this compound Resistance
Bacterial efflux pumps are transport proteins located in the cell membrane that actively extrude a wide variety of substrates, including antibiotics, from the bacterial cell. nih.govnih.gov This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target in sufficient quantities to be effective. reactgroup.org Efflux pumps contribute to both intrinsic and acquired resistance in many bacterial pathogens. nih.gov
Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxin extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily. nih.gov The RND family is particularly significant in Gram-negative bacteria, forming tripartite systems that span the inner and outer membranes. nih.govmdpi.com
The overexpression of efflux pumps can lead to multidrug resistance (MDR), where a bacterium becomes resistant to multiple classes of antibiotics. mdpi.comfrontiersin.org For example, the AdeABC efflux pump in Acinetobacter baumannii is associated with resistance to various antibiotics, including aminoglycosides and tigecycline. mdpi.commdpi.com While the direct contribution of specific efflux pumps to this compound resistance is an area of ongoing research, their broad substrate specificity suggests a potential role.
Phenotypic Resistance through L-Form Bacterial Transformation
Phenotypic resistance is a form of non-inherited resistance where bacteria can survive antibiotic treatment without any genetic changes. mdpi.com One such mechanism is the transformation of bacteria into L-forms, which are cell wall-deficient variants. wikipedia.org Since beta-lactam antibiotics like this compound target cell wall synthesis, L-form bacteria are inherently resistant to their action. wikipedia.orgnih.gov
L-forms can be induced by exposure to antibiotics that inhibit peptidoglycan synthesis. wikipedia.org They are typically unstable and can revert to their original walled form once the antibiotic pressure is removed. wikipedia.org However, stable L-forms that cannot revert also exist. wikipedia.org The formation of L-forms has been observed in various bacterial species and is thought to play a role in persistent and recurrent infections. wikipedia.orgnih.gov Studies have shown that L-form bacteria can exhibit increased resistance to multiple classes of antibiotics, not just beta-lactams. nih.gov
Molecular Epidemiology of this compound Resistance in Environmental and Veterinary Isolates
The use of antibiotics in both human and veterinary medicine contributes to the selection and spread of resistant bacteria. canada.caamr.gov.au L-Aspoxicillin is listed as a medically important antimicrobial for veterinary use in some countries. canada.canih.gov The molecular epidemiology of antimicrobial resistance involves tracking the prevalence and spread of resistance genes and resistant bacterial strains in different populations and environments. nih.govveterinaryworld.org
Studies investigating the molecular epidemiology of resistance in veterinary and environmental isolates provide valuable insights into the reservoirs of resistance genes and the transmission pathways between animals, humans, and the environment. nih.govveterinaryworld.orgnih.gov For instance, research on methicillin-resistant Staphylococcus pseudintermedius (MRSP) in companion animals has identified specific sequence types (STs) with high levels of multidrug resistance. nih.govfrontiersin.orgmurdoch.edu.au While specific data on the molecular epidemiology of this compound resistance is limited, studies on resistance to other penicillins in veterinary pathogens like Pasteurella multocida show that while resistance rates may be low, the minimum inhibitory concentrations (MICs) of newer agents like aspoxicillin can be significantly lower than older penicillins. The circulation of multidrug-resistant Salmonella in macaques and their surrounding environments also highlights the role of environmental reservoirs in the spread of resistance. veterinaryworld.org
Research into Resistance Modifiers and Adjuvants for this compound
To combat the growing problem of antibiotic resistance, researchers are exploring the use of resistance modifiers and adjuvants. These are compounds that, when co-administered with an antibiotic, can restore its efficacy against resistant bacteria. drugs.com
The most well-known examples of resistance modifiers are beta-lactamase inhibitors. drugs.com These molecules bind to and inactivate beta-lactamase enzymes, thereby protecting the beta-lactam antibiotic from degradation. drugs.comnih.gov Several beta-lactam/beta-lactamase inhibitor combinations are currently in clinical use, such as amoxicillin/clavulanic acid and piperacillin (B28561)/tazobactam. mdpi.commsdvetmanual.com Research is ongoing to develop new beta-lactamase inhibitors with a broader spectrum of activity against different classes of beta-lactamases, including the problematic carbapenemases. nih.govfrontiersin.org
Another promising area of research is the development of efflux pump inhibitors (EPIs). nih.gov EPIs block the action of bacterial efflux pumps, leading to an increased intracellular concentration of the antibiotic. nih.gov Although no EPIs are currently approved for clinical use, several compounds are under investigation for their potential to reverse multidrug resistance.
Advanced Analytical Methodologies for L Aspoxicillin Trihydrate Research
Chromatographic Techniques for Separation and Quantification of L-Aspoxicillin Trihydrate
Chromatographic methods are central to the analytical chemistry of this compound. They allow for the effective separation of the active ingredient from impurities and its precise measurement in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceuticals like this compound. researchgate.net Method development often involves a reversed-phase approach, utilizing a C18 column and a mobile phase consisting of a buffer and an organic solvent. For instance, a mobile phase of monobasic potassium phosphate (B84403) and methanol (B129727) in a 95:5 v/v ratio has been successfully employed. ur.ac.rw The pH of the mobile phase is a critical parameter, with a pH of 5.0 often being optimal. ur.ac.rw Detection is typically carried out using a UV detector, with wavelengths around 230 nm or 254 nm being common. ur.ac.rwadvancechemjournal.com
Validation of the HPLC method is essential to demonstrate its suitability for its intended purpose. This involves assessing parameters such as linearity, precision, accuracy, and specificity. Linearity is often established over a concentration range, for example, from 20 to 160 µg/ml, with correlation coefficients (r²) close to 0.9998 indicating a strong linear relationship. ur.ac.rwadvancechemjournal.com The precision of the method is evaluated by analyzing multiple replicates, with a relative standard deviation (RSD) of less than 2% being desirable. advancechemjournal.com Accuracy is determined by recovery studies, with high percentage recoveries, such as 100.6±4%, indicating the method's accuracy. advancechemjournal.com
Table 1: Example of HPLC Method Parameters for Amoxicillin (B794) Trihydrate (a related compound)
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5µm) ur.ac.rw |
| Mobile Phase | Monobasic potassium phosphate (KH2PO4) and methanol (95:05 V/V), pH 5.0 ur.ac.rw |
| Flow Rate | 1.5 ml/min ur.ac.rw |
| Detection | UV at 230 nm ur.ac.rw |
| Injection Volume | 20 µl ur.ac.rw |
| Run Time | 5 min ur.ac.rw |
High-Performance Thin-Layer Chromatography (HPTLC) Applications in this compound Analysis
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more cost-effective alternative to HPLC for the analysis of antibiotics. ijpsr.com This technique is well-suited for routine analysis in pharmaceutical laboratories. ijpsr.com For the analysis of amoxicillin trihydrate, a related compound, chromatographic separation can be achieved on silica (B1680970) gel 60 F254 plates. ijpsr.com A mobile phase of n-Hexane and ethyl acetate (B1210297) in a 7:3 v/v ratio has been used, with densitometric measurements performed at 230 nm. ijpsr.com
Validation of HPTLC methods is also crucial and is performed according to ICH guidelines, assessing linearity, accuracy, precision, and limits of detection and quantification. ijpsr.com For amoxicillin trihydrate, linearity has been demonstrated in the range of 2000 to 12000 ng/band with a high regression coefficient (r² > 0.9936). ijpsr.com The limit of detection (LOD) and limit of quantification (LOQ) were found to be 365.382 ng/band and 1107.217 ng/band, respectively. ijpsr.com HPTLC methods have been successfully applied for the determination of amoxicillin in commercial formulations. ijpsr.com
Capillary Zone Electrophoresis (CZE) for this compound Purity and Separation
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that offers a sustainable alternative to chromatographic methods due to its minimal sample consumption and avoidance of organic solvents. nih.gov CZE is particularly useful for assessing the purity of compounds and separating them from related substances. researchgate.net The separation is based on the electrophoretic mobility of charged molecules in a buffer-filled capillary under the influence of a high voltage. researchgate.net
For the analysis of β-lactam antibiotics, a class that includes L-Aspoxicillin, CZE methods have been developed using background electrolytes such as sodium borate (B1201080) buffer or ammonium (B1175870) hydrogen carbonate. nih.gov Detection is often performed using UV detection or, for enhanced sensitivity and specificity, tandem mass spectrometry (CZE-MS/MS). nih.gov A simple CZE method with capacitively coupled contactless conductivity detection has also been developed for the routine determination of selected penicillins. medkoo.com
Spectroscopic Techniques for Characterization and Quantification of this compound
Spectroscopic techniques are vital for the structural elucidation and quantitative analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Research Settings
UV-Visible spectrophotometry is a straightforward and widely accessible method for the quantification of this compound. scielo.brdergipark.org.tr The method relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. scielo.br this compound exhibits maximum absorbance (λmax) at specific wavelengths, which can be used for its determination. For example, amoxicillin trihydrate has been determined at a λmax of 228 nm. researchgate.net
The concentration of the analyte is determined by measuring its absorbance and comparing it to a calibration curve constructed from standards of known concentrations. researchgate.net UV-Vis spectrophotometric methods have been developed and validated for the determination of amoxicillin trihydrate in both pure form and pharmaceutical dosage forms. rdd.edu.iq These methods are valued for their speed and simplicity. dergipark.org.tr
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS) for this compound Metabolites and Degradants
Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound, providing information on its molecular weight and structure. When coupled with liquid chromatography (LC-MS), it becomes a highly powerful technique for analyzing complex mixtures. news-medical.net LC-MS is particularly valuable for identifying and quantifying metabolites and degradation products of pharmaceuticals. news-medical.net
The LC component separates the various compounds in a sample, which are then introduced into the mass spectrometer for detection and identification. news-medical.net Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound. thermofisher.com By analyzing the fragmentation patterns of the parent molecule, the structures of its metabolites and degradants can be elucidated. thermofisher.com This is crucial for understanding the drug's stability and metabolic fate. news-medical.net High-resolution mass spectrometry (HRMS) can further provide empirical formulae for unknown metabolites. thermofisher.com
Method Validation Parameters for this compound Assays in Academic Research
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net For this compound, this involves a series of tests to confirm the performance characteristics of the assay, ensuring that the results are reliable and reproducible. researchgate.netnih.gov The validation process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). researchgate.net
Accuracy refers to the closeness of test results obtained by a method to the true value. It is often assessed using a reference standard or by spiking a sample matrix with a known quantity of this compound and calculating the percent recovery. researchgate.net Research on the related compound Aspoxicillin (B1665795) has demonstrated high recovery rates of 94-104% from human plasma, indicating excellent method accuracy. nih.gov
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). researchgate.net
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Analytical methods for Aspoxicillin have shown excellent linearity. A method using micellar electrokinetic chromatography was linear for plasma concentrations typically found in clinical analysis, with a correlation coefficient (r) of 0.999. nih.gov Another high-performance liquid chromatography (HPLC) method demonstrated a linear calibration curve for concentrations ranging from 1 to 1000 ng/mL. nih.gov
Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For stability-indicating methods, this is demonstrated by subjecting the drug to stress conditions (e.g., acid, base, heat) to produce degradation products and showing that the method can resolve the main drug peak from any degradants. scribd.com
Table 1: Published Linearity and Recovery Data for Aspoxicillin Analytical Methods
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r) | Recovery | Source(s) |
| Micellar Electrokinetic Chromatography (MEKC) | Human Plasma | Clinically relevant | 0.999 | 94-104% | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Lavage Fluid | 1-1000 ng/mL | Not specified | Not specified | nih.gov |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net
These limits are crucial for analyzing trace amounts of the compound. They are often determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. nih.govnih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. mhlw.go.jp For Aspoxicillin, different analytical techniques have yielded varying detection limits, reflecting the sensitivity of each method.
Table 2: Reported Limits of Detection (LOD) for Aspoxicillin
| Analytical Method | Matrix | Limit of Detection (LOD) | S/N Ratio | Source(s) |
| Micellar Electrokinetic Chromatography (MEKC) | Human Plasma | 1.3 µg/mL | 3 | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Broncho-alveolar Lavage Fluid | 1 ng/mL | 3:1 | nih.gov |
Development of Stability-Indicating Methods for this compound and Degradation Product Analysis
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components. scribd.com The development of such a method for this compound is essential for determining its shelf-life and ensuring its integrity under various storage and handling conditions. scribd.com
The process begins with forced degradation studies, where the drug substance is exposed to severe stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. scribd.commhlw.go.jp This is intended to generate the likely degradation products that could form during storage. scribd.com Studies on Aspoxicillin have shown that its stability is temperature-dependent. It remains stable at -70°C but shows degradation at -20°C and 4°C. researchgate.net At 37°C, a notable degradation of 20% was observed in serum within 24 hours. researchgate.net
The analytical technique of choice, most commonly HPLC with a photodiode array (PDA) detector, must then be able to separate the intact this compound peak from all the degradation product peaks. scribd.com The use of hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) can be invaluable for the identification and structural elucidation of these degradation products. scribd.com The validation of the SIM must confirm its specificity in distinguishing the parent compound from these degradants. scribd.com
Table 3: Summary of Stability Observations for Aspoxicillin
| Condition | Observation | Source(s) |
| Storage at -70°C | Remains stable | researchgate.net |
| Storage at -20°C and 4°C | Degradation observed | researchgate.net |
| Incubation at 37°C | 20% degradation in serum within 24 hours | researchgate.net |
Future Research Directions and Unexplored Avenues for L Aspoxicillin Trihydrate
Discovery and Characterization of Novel Biosynthetic Pathways Related to Aspoxicillin (B1665795) Scaffolds
The foundation of penicillin-class antibiotics lies in natural biosynthetic pathways. Penicillin, for instance, is derived from a tripeptide composed of α-aminoadipate, cysteine, and valine. nih.gov The enzymes involved in this synthesis are modular, resembling the logic of protein synthesis by ribosomes. nih.gov Aspoxicillin is a semi-synthetic derivative, meaning it is created by modifying a naturally produced precursor. acs.org
Future research could pivot towards "genome mining" and the use of combinatorial biosynthetic technologies to uncover novel pathways. acs.orgacs.org The explosion of genetic information allows for the identification of previously unknown bioactive molecules and the biosynthetic cassettes that produce them. acs.orgacs.org A key research direction would be to identify and characterize the natural biosynthetic pathways that produce the foundational scaffolds similar to that of aspoxicillin.
Advanced techniques could be employed, such as creating synthetic chromosomes designed to express specific biosynthetic pathways in host organisms. google.com Researchers are also exploring how ribosomally synthesized peptides can act as scaffolds for non-ribosomal chemical modifications, a paradigm that could reveal entirely new methods for producing amino acid-derived natural products. nih.gov By applying these genetic and biosynthetic engineering techniques, it may be possible to:
Identify novel, more efficient pathways for producing the precursor molecules for aspoxicillin.
Generate novel scaffold variants by manipulating the biosynthetic genes, leading to new families of penicillin-like antibiotics.
Understand the regulatory mechanisms that control the output of these pathways, potentially allowing for the overexpression of key intermediates.
Exploration of L-Aspoxicillin Trihydrate Applications in Non-Human Biology (e.g., Veterinary Medicine, Agricultural Pathogen Control)
While many sources indicate that this compound is intended for research use only and not for human or veterinary applications, its parent class of aminopenicillins sees extensive use in non-human biology. medkoo.com This discrepancy highlights a significant area for future exploration.
Veterinary Medicine: Aminopenicillins like ampicillin (B1664943) and amoxicillin (B794) are widely used in veterinary medicine to treat infections in a variety of animals, including cattle, horses, dogs, cats, and poultry. msdvetmanual.comymaws.commedex.com.bd These broad-spectrum antibiotics are effective against numerous gram-positive and gram-negative bacteria. msdvetmanual.com Given the established use and efficacy of related compounds, a logical future step is the formal investigation of this compound for veterinary applications. Research would need to focus on its efficacy against common animal pathogens and its pharmacokinetic profile in different species. The use of amoxicillin in dairy cows, for example, has been studied for its concentration in plasma and milk, providing a template for how L-Aspoxicillin could be evaluated. europa.eu
Agricultural Pathogen Control: The use of antibiotics to control bacterial diseases in plants is an established, if controversial, practice. nih.govufl.edu Antibiotics such as streptomycin (B1217042) and oxytetracycline (B609801) have been used in plant agriculture for decades to combat diseases like fire blight in apple and pear trees. nih.govufl.edu However, the rise of antibiotic-resistant plant pathogens is a growing concern, necessitating the development of new control agents. nih.govnih.gov
Future research could explore the potential of this compound or its derivatives for controlling plant pathogenic bacteria. nih.gov Antimicrobial peptides (AMPs) are already being investigated for this purpose, demonstrating that novel antimicrobial agents can find a role in integrated pest management systems. nih.gov Studies would need to assess L-Aspoxicillin's effectiveness against key plant pathogens, such as species of Erwinia, Xanthomonas, and Pseudomonas, and evaluate its stability and potential environmental impact in an agricultural setting. nih.govmdpi.com
Development of Next-Generation this compound Derivatives with Enhanced Properties
The persistent evolution of bacterial resistance necessitates the continuous development of next-generation antibiotics. nih.gov A critical research avenue is the rational design and synthesis of novel derivatives of this compound with enhanced properties. The goal is to modify the original scaffold to overcome existing resistance mechanisms and improve its antibacterial profile. researchgate.netnih.gov
Strategies for developing next-generation derivatives include:
Chemical Modification: Techniques like N-acylation, which have been successfully used to create new aminoglycoside antibiotics like amikacin (B45834) and plazomicin, could be adapted to the aspoxicillin structure. nih.gov Such modifications can protect the molecule from deactivating enzymes produced by resistant bacteria.
Computational and In Silico Design: Modern computational techniques can be used to model the interaction between the antibiotic and its bacterial target (e.g., penicillin-binding proteins). researchgate.net This allows for the in silico design of new side chains or structural modifications aimed at increasing binding affinity or evading resistance mechanisms before undertaking complex chemical synthesis. researchgate.net
Combinatorial Chemistry: This approach allows for the rapid synthesis of a large library of related compounds, which can then be screened for enhanced activity. acs.org This method was instrumental in the discovery of other drug classes and could be applied to generate a wide array of aspoxicillin derivatives for high-throughput screening.
The aim of these efforts would be to produce derivatives with a broader spectrum of activity, increased potency, better stability, or specific activity against multi-drug-resistant (MDR) strains. nih.gov
Potential Applications of this compound in Combating Emerging Bacterial Pathogens
The global health landscape is increasingly threatened by the emergence of multi-drug-resistant (MDR) bacteria. frontiersin.orgmdpi.com Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), carbapenem-resistant Enterobacteriaceae (CRE), and MDR Pseudomonas aeruginosa and Acinetobacter species pose a significant clinical challenge. frontiersin.orgnih.gov
A crucial area of future research is to systematically evaluate the efficacy of this compound and its next-generation derivatives against these priority pathogens. biorxiv.org While many newer cephalosporins and combination agents have been developed, the potential of older, modified scaffolds should not be overlooked. nih.gov Research should focus on determining the minimum inhibitory concentrations (MICs) of L-Aspoxicillin against a panel of contemporary, clinically relevant MDR isolates. Such studies are critical to understanding if this compound or its future derivatives could have a role in treating infections caused by these difficult-to-treat organisms. google.com
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies of this compound
To fully understand and optimize an antibiotic, it is essential to elucidate its precise mechanism of action and the resistance pathways it may trigger. Modern "omics" technologies offer a holistic approach to this challenge. biorxiv.orgelifesciences.orghumanspecificresearch.org
Proteomics: This technology involves the large-scale study of proteins. humanspecificresearch.org In the context of L-Aspoxicillin, proteomics can be used to:
Identify the specific protein targets of the drug within the bacteria. nih.gov
Characterize changes in the bacterial proteome in response to antibiotic exposure, revealing how bacteria adapt. nih.gov For example, proteomics can identify the upregulation of efflux pumps or antibiotic-degrading enzymes like beta-lactamases. nih.gov
Compare the proteomes of susceptible and resistant strains to pinpoint the proteins responsible for resistance. nih.govnih.gov
Metabolomics: This field analyzes the complete set of small-molecule metabolites within a biological system. humanspecificresearch.org Metabolomic studies can provide deep insights into the physiological effects of L-Aspoxicillin by:
Measuring the global metabolic response of bacteria to the drug, identifying which metabolic pathways are disrupted. nih.govfrontiersin.org
Analyzing the host's metabolic response to infection and treatment, which can help in understanding the drug's effect on the host system. nih.gov
Identifying metabolic biomarkers that could predict treatment success or failure. mdpi.com
The integration of multi-omics data (proteomics, metabolomics, transcriptomics) provides a comprehensive, system-level view of the drug's impact. biorxiv.orgelifesciences.orgnih.gov This integrated approach is a powerful future direction for elucidating the nuanced mechanisms of this compound, identifying new targets for derivative development, and understanding the complex interplay between the drug, the pathogen, and the host. frontiersin.org
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying L-Aspoxicillin trihydrate in bulk or formulations?
- Methodology : Reverse-phase HPLC (RP-HPLC) with UV detection is widely used. A validated approach involves a C18 column, isocratic elution with a mobile phase of phosphate buffer (pH 3.0) and methanol (50:50 v/v), and a flow rate of 1.0 mL/min. Detection at 229 nm provides optimal sensitivity. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure method robustness .
- Validation : Parameters include linearity (r² ≥0.999), precision (RSD <2%), and accuracy (recovery 98–102%). For dissolution testing, acceptance criteria require ≥85% release within 30 minutes .
Q. How can researchers confirm the structural identity and purity of synthesized this compound?
- Structural Characterization : Use spectroscopic methods:
- NMR (¹H/¹³C) to verify the β-lactam ring, side-chain protons, and trihydrate-associated water signals.
- FT-IR for functional groups (e.g., β-lactam carbonyl at ~1770 cm⁻¹, carboxylic acid at ~1700 cm⁻¹) .
- Purity Assessment : Employ HPLC with a purity threshold of ≥98%. Residual solvents or impurities are quantified using pharmacopeial guidelines (e.g., USP/EP) .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize chromatographic conditions for this compound analysis?
- Experimental Setup : Select critical factors (e.g., mobile phase composition, flow rate, pH) and responses (peak area, retention time). A 3²-factorial design evaluates interactions between variables. For example:
- Factor Ranges : Methanol (45–55%), flow rate (0.8–1.2 mL/min), pH (2.8–3.2).
- Outcome : ANOVA analysis identifies mobile phase composition as the most influential factor, while pH has minimal impact .
Q. What methodologies assess the bioequivalence of this compound formulations?
- Dissolution Profile Comparison : Use model-independent (e.g., similarity factor f₂ >50) or model-dependent approaches (e.g., Weibull, Higuchi models). Statistical tools like ANOVA and Dunnett’s test compare dissolution rates across batches .
- Bioactivity Assays : Minimum inhibitory concentration (MIC) tests against β-lactamase-producing bacteria (e.g., E. coli ATCC 25922) validate antimicrobial efficacy. Synergy studies with β-lactamase inhibitors (e.g., clavulanate) may be included .
Q. How to develop stability-indicating methods for this compound under stress conditions?
- Stress Testing : Expose the compound to heat (60°C/75% RH), acidic/alkaline hydrolysis (0.1N HCl/NaOH), and oxidative conditions (3% H₂O₂). Monitor degradation products via HPLC-MS to identify major impurities (e.g., penicilloic acid derivatives) .
- Method Validation : Ensure specificity by resolving degradation peaks from the analyte. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using Arrhenius kinetics .
Q. What experimental strategies evaluate this compound’s interaction with β-lactamases?
- Enzyme Kinetics : Use spectrophotometric assays to measure hydrolysis rates (ΔA240/min) of the β-lactam ring. Determine inhibition constants (Kᵢ) with clavulanic acid as a control .
- Molecular Docking : Simulate binding interactions using software (e.g., AutoDock Vina) to identify key residues (e.g., Ser70 in TEM-1 β-lactamase) involved in antibiotic resistance .
Methodological Notes
- Cross-Compound Adaptation : While methods for amoxicillin trihydrate (e.g., HPLC conditions ) are referenced, L-Aspoxicillin’s stereochemistry (L-configuration) may require mobile phase adjustments (e.g., chiral columns) for accurate separation .
- Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) for documenting experimental details, including raw data tables and statistical outputs, to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
